2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282831
InChI: InChI=1S/C22H26ClN5OS/c1-13-10-14(2)19(17(23)11-13)25-18(29)12-30-21-27-26-20(28(21)24)15-6-8-16(9-7-15)22(3,4)5/h6-11H,12,24H2,1-5H3,(H,25,29)
SMILES:
Molecular Formula: C22H26ClN5OS
Molecular Weight: 444.0 g/mol

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC16282831

Molecular Formula: C22H26ClN5OS

Molecular Weight: 444.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide -

Specification

Molecular Formula C22H26ClN5OS
Molecular Weight 444.0 g/mol
IUPAC Name 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C22H26ClN5OS/c1-13-10-14(2)19(17(23)11-13)25-18(29)12-30-21-27-26-20(28(21)24)15-6-8-16(9-7-15)22(3,4)5/h6-11H,12,24H2,1-5H3,(H,25,29)
Standard InChI Key SPVQFEQCJCMBDK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C

Introduction

The compound 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic molecule featuring a triazole ring, a tert-butyl group, and a chloro-dimethyl-substituted phenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural complexity.

Chemical Reactions

This compound can undergo various chemical reactions, such as substitution and addition reactions, facilitated by reagents like sodium methoxide or palladium on carbon. The choice of conditions directly influences the yield and selectivity of these reactions.

Biological Activities and Potential Applications

The biological activity of this compound is likely influenced by its ability to interact with enzymes or receptors, potentially acting as an enzyme inhibitor. The triazole ring enhances binding affinity due to its ability to form hydrogen bonds with biological targets.

Potential Applications

  • Medicinal Chemistry: Potential use in developing drugs due to its structural complexity and biological activity.

  • Pharmacology: May exhibit antibacterial or antifungal properties similar to other triazole derivatives.

Research Findings and Future Directions

While specific research findings on this exact compound are not available in the provided sources, studies on similar triazole derivatives suggest promising applications in medicinal chemistry. Future research should focus on optimizing its synthesis, evaluating its biological activity, and exploring its potential therapeutic applications.

Data Table: Comparison with Similar Compounds

CompoundMolecular WeightKey Functional GroupsPotential Applications
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamideNot specifiedTriazole, tert-butyl, sulfanyl, chloro-dimethylphenylMedicinal chemistry, pharmacology
[2-{4-amino-5-4-(tert-butyl)phenylsulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](pplx://action/followup)423.6 g/molTriazole, tert-butyl, chloro-trifluoromethylphenylEnzyme inhibition, medicinal chemistry
3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine386.5 g/molTriazole, methoxy, sulfanylAntibacterial, antifungal activities

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